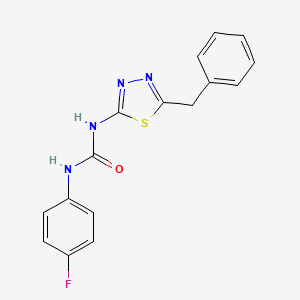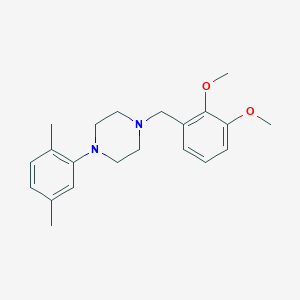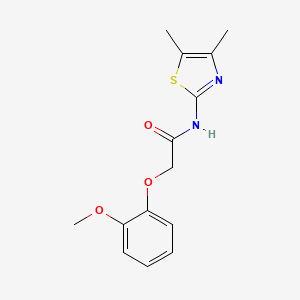![molecular formula C16H18N4O3S B5746601 8-[(2-Methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione](/img/structure/B5746601.png)
8-[(2-Methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione
説明
8-[(2-Methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a methylsulfanyl moiety, which is further connected to a trimethylpurine core. The compound is known for its diverse applications in various fields, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1,3,7-trimethylpurine-2,6-dione, which is a common purine derivative.
Formation of the Methoxyphenylmethylsulfanyl Intermediate: This step involves the reaction of 2-methoxybenzyl chloride with sodium thiomethoxide to form 2-methoxybenzyl thiomethyl ether.
Coupling Reaction: The intermediate is then coupled with 1,3,7-trimethylpurine-2,6-dione using a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for higher yields.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
8-[(2-Methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding sulfide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
8-[(2-Methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Pharmacology: It is used as a lead compound in the development of new drugs targeting specific biological pathways.
Biochemistry: The compound is used to study enzyme interactions and protein-ligand binding.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 8-[(2-Methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It affects various signaling pathways, including those involved in inflammation and cell proliferation.
Biological Effects: The compound exerts its effects by binding to target proteins, altering their conformation and activity, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
8-[(2-Hydroxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione: Similar structure but with a hydroxy group instead of a methoxy group.
8-[(2-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione: Similar structure but with a chloro group instead of a methoxy group.
8-[(2-Nitrophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
8-[(2-Methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the compound
特性
IUPAC Name |
8-[(2-methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-18-12-13(19(2)16(22)20(3)14(12)21)17-15(18)24-9-10-7-5-6-8-11(10)23-4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDKVAPHHYVKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC3=CC=CC=C3OC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326276 | |
| Record name | 8-[(2-methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692267-93-9 | |
| Record name | 8-[(2-methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dimethoxybenzamide](/img/structure/B5746525.png)
![1-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5746527.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5746537.png)
![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
![ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5746557.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5746558.png)

![5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide](/img/structure/B5746586.png)

![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746613.png)

![3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)
